N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide
Description
N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Properties
Molecular Formula |
C15H19N5O |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(1-pyrazolo[1,5-a]pyrimidin-5-ylpiperidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C15H19N5O/c21-15(11-3-4-11)17-12-2-1-8-19(10-12)13-6-9-20-14(18-13)5-7-16-20/h5-7,9,11-12H,1-4,8,10H2,(H,17,21) |
InChI Key |
ZPUFJBAELNKDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=NN3C=C2)NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of pyrazole derivatives with appropriate aldehydes or ketones. One common method includes the reaction of pyrazole with formamide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The subsequent functionalization of this core can be achieved through various synthetic transformations, such as nucleophilic substitution, electrophilic addition, and cycloaddition reactions .
Industrial Production Methods
Industrial production of N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its anticancer properties and enzymatic inhibitory activity.
Industry: Utilized in the development of organic light-emitting devices and other optical materials.
Mechanism of Action
The mechanism of action of N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but may have different functional groups attached, leading to variations in their properties and applications.
Indole-pyrazolo[1,5-a]pyrimidines: Known for their selective inhibition of PI3K δ, these compounds are structurally similar but have distinct biological activities.
Uniqueness
N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)cyclopropanecarboxamide stands out due to its unique combination of the pyrazolo[1,5-a]pyrimidine core with a piperidinyl and cyclopropanecarboxamide moiety. This unique structure imparts specific photophysical and biological properties that make it valuable for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
